2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid

Vue d'ensemble

Description

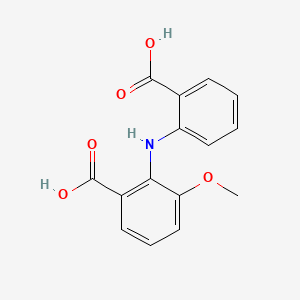

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to a benzene ring, which is further substituted with an amino group (-NH2) and a methoxy group (-OCH3)

Mécanisme D'action

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in the Suzuki–Miyaura cross-coupling reaction due to its stability, ease of preparation, and environmentally benign nature .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Pharmacokinetics

The compound’s stability and ease of preparation suggest that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the construction of carbon skeletons .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known to be exceptionally mild and tolerant to various functional groups . This suggests that the compound’s action may be robust to a variety of environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-azidobenzoic acid with appropriate reagents under specific conditions. For instance, the photolysis of 2-azidobenzoic acid in the presence of weak bases such as acetates of alkali or alkaline earth metals can lead to the formation of the desired compound . The reaction typically occurs in an aqueous-organic medium under irradiation, resulting in the rearrangement of the azide group to form the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted aromatic compounds.

Applications De Recherche Scientifique

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((2-Carboxyphenyl)amino)-6-formylnicotinic acid: This compound has a similar structure but with a formyl group (-CHO) instead of a methoxy group.

2-((2-Carboxyphenyl)amino)-4-methoxybenzoic acid: Similar to the target compound but with the methoxy group in a different position on the benzene ring.

Uniqueness

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the carboxyl, amino, and methoxy groups in this particular arrangement provides distinct properties that differentiate it from other similar compounds.

Activité Biologique

2-((2-Carboxyphenyl)amino)-3-methoxybenzoic acid, also known as C15H13NO5, is an organic compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A methoxy group at the 3-position of a benzoic acid derivative.

- An amino group linked to a carboxyphenyl moiety.

This structural complexity contributes to its biological activities, particularly in modulating enzyme interactions and influencing cellular signaling pathways.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to interact with specific biological pathways suggests that it may effectively reduce inflammation and pain by inhibiting enzymes involved in these processes.

Interaction with Biological Targets

Molecular docking studies have shown that this compound can bind to various biological targets, including:

- Cyclooxygenases (COX) : Enzymes that play a crucial role in the inflammatory response.

- Lipoxygenases (LOX) : Enzymes involved in the metabolism of arachidonic acid, contributing to inflammatory processes.

The binding affinity of this compound with these enzymes indicates its potential as a therapeutic agent in treating inflammatory diseases.

Case Studies and Experimental Data

- Synthesis and Yield : The compound has been synthesized using various methods, achieving yields of approximately 70% through photolysis reactions involving azide derivatives.

- Proton Conductivity Research : In studies involving metal-organic frameworks (MOFs), the compound demonstrated temperature- and humidity-dependent proton conductivities, indicating potential applications in proton conduction research.

- Molecular Docking Simulations : These simulations suggest that the compound may exhibit significant binding affinities with specific receptors, enhancing our understanding of its mechanism of action.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Amino-3-methoxybenzoic acid | C8H9NO3 | Lacks the carboxyphenyl moiety; simpler structure |

| 4-Amino-3-methoxybenzoic acid | C8H9NO3 | Different position of amino group |

| Salicylic acid | C7H6O3 | Contains a hydroxyl group; known for anti-inflammatory effects |

The dual functional groups (carboxylic acid and amino) in this compound may provide synergistic effects not observed in simpler analogs, potentially enhancing its pharmacological profile.

Propriétés

IUPAC Name |

2-(2-carboxyanilino)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-21-12-8-4-6-10(15(19)20)13(12)16-11-7-3-2-5-9(11)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEZEKVCLYBJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1NC2=CC=CC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652318 | |

| Record name | 2-(2-Carboxyanilino)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88377-32-6 | |

| Record name | 2-(2-Carboxyanilino)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.